![molecular formula C12H20O2 B3326686 Cyclododecane-1,4-dione CAS No. 27567-77-7](/img/structure/B3326686.png)
Cyclododecane-1,4-dione
Overview
Description
Cyclododecane is an organic compound with the chemical formula (CH2)12 . It is a waxy white solid at room temperature and is soluble in nonpolar organic solvents . It is an intermediate of Nylon 12, polyesters, and synthetic lubricating oils .
Synthesis Analysis
Cyclododecane is produced industrially through catalytic trimerisation of butadiene to cyclododecatriene, followed by hydrogenation . It is a precursor to laurolactam, a precursor to the polymer Nylon 12 . Cyclododecane is also an intermediate in the production of flame retardants, detergents, and other chemicals .Molecular Structure Analysis
The molecular weight of Cyclododecane is 168.3190 . The IUPAC Standard InChI is InChI=1S/C12H24/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-12H2 . The structure is available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
Cyclododecane has a molar mass of 168.324 g·mol−1 . It appears as a white waxy solid . Its density is 0.79 g/cm3 . It has a melting point of 60.4 °C and a boiling point of 247.0 °C .Mechanism of Action
Safety and Hazards
Cyclododecane may cause long-lasting harmful effects to aquatic life . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .
properties
IUPAC Name |
cyclododecane-1,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-11-7-5-3-1-2-4-6-8-12(14)10-9-11/h1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXPKIQTLFXNSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(=O)CCC(=O)CCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclododecane-1,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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